

Spectroscopic data for N-propylethanolamine (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Propylamino)ethanol

Cat. No.: B101894

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Spectroscopic Analysis of N-Propylethanolamine: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for N-propylethanolamine, catering to researchers, scientists, and professionals in drug development. The document details predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Molecular Structure

N-propylethanolamine is a secondary amine and a primary alcohol. Its structure consists of an ethanol group attached to the nitrogen atom of a propylamine chain. This bifunctional nature will be reflected in its spectroscopic signatures.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for N-propylethanolamine. These values are based on the analysis of its functional groups and typical chemical shifts and absorption frequencies.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~0.9	Triplet	3H	-CH ₃
~1.5	Sextet	2H	-CH ₂ -CH ₃
~2.5	Triplet	2H	-CH ₂ -NH-
~2.7	Triplet	2H	-NH-CH ₂ -
~3.6	Triplet	2H	-CH ₂ -OH
Broad	Singlet	2H	-NH, -OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~11	-CH ₃
~23	-CH ₂ -CH ₃
~51	-CH ₂ -NH-
~52	-NH-CH ₂ -
~60	-CH ₂ -OH

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3400-3200	Strong, Broad	O-H Stretch	Alcohol
3400-3300	Medium, Broad	N-H Stretch	Secondary Amine
2960-2850	Strong	C-H Stretch	Alkane
1470-1450	Medium	C-H Bend	Alkane
1150-1050	Strong	C-O Stretch	Primary Alcohol
1150-1080	Medium	C-N Stretch	Amine

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Possible Fragment
103	$[M]^+$ (Molecular Ion)
86	$[M - OH]^+$
74	$[M - C_2H_5]^+$
72	$[M - CH_2OH]^+$
44	$[CH_2=NH-CH_3]^+$
31	$[CH_2OH]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of N-propylethanolamine (5-10 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, D_2O), typically 0.5-0.7 mL.^[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).^{[1][2]}
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **1H NMR Acquisition:** The instrument is tuned to the 1H frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
- **^{13}C NMR Acquisition:** The instrument is tuned to the ^{13}C frequency. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectra are then integrated and chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

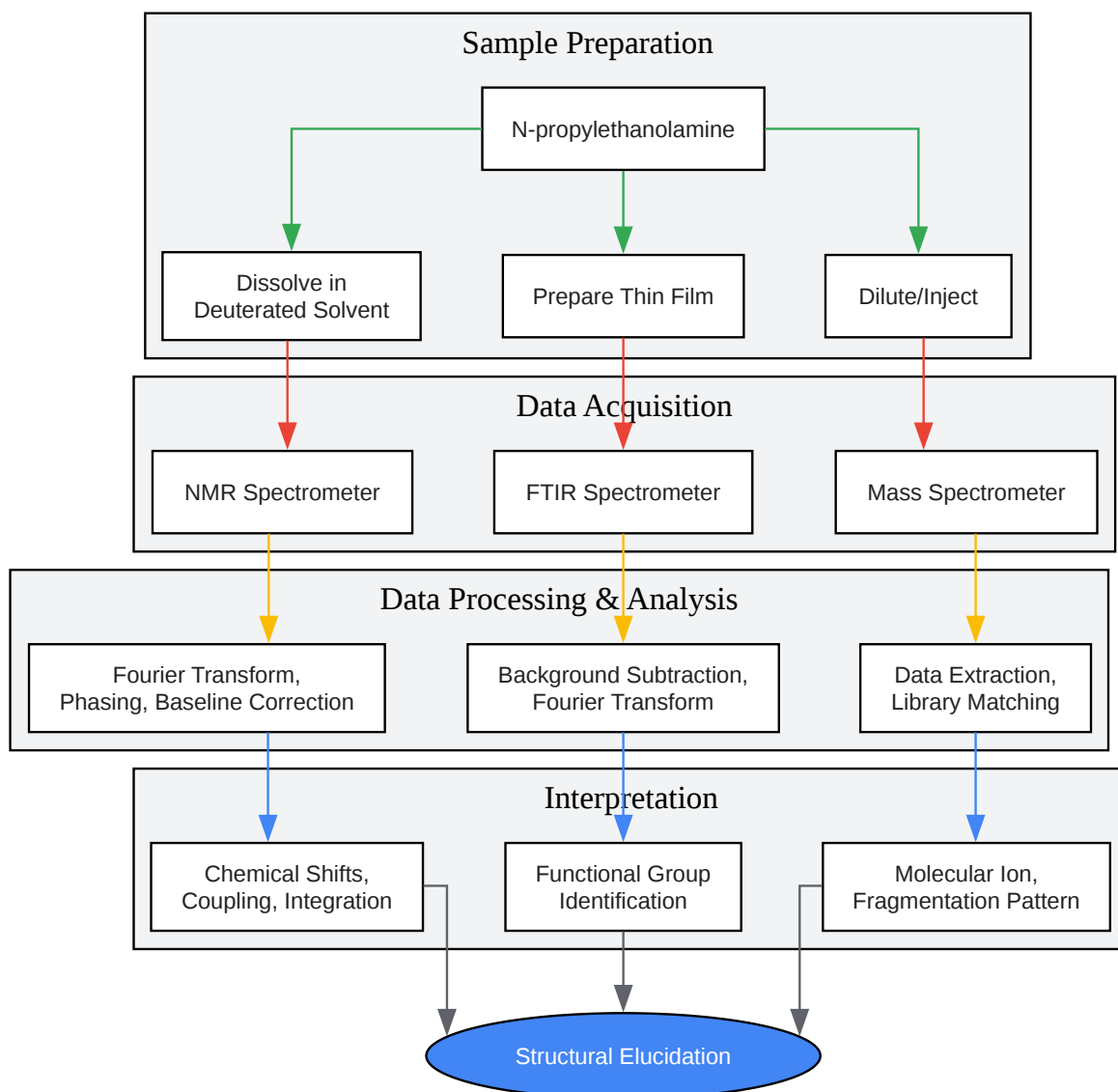
- **Sample Preparation:** For a liquid sample like N-propylethanolamine, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed into a spectrum of absorbance or transmittance versus wavenumber.
- **Data Analysis:** The positions (wavenumber), shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.^{[3][4]}

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** An appropriate ionization technique is chosen. For a relatively volatile compound like N-propylethanolamine, Electron Ionization (EI) is common. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-propylethanolamine.



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General workflow for spectroscopic analysis.

Safety and Handling

N-propylethanolamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5] It is important to avoid contact with skin and eyes.[6] Store the compound in a cool, dry place away from incompatible

materials such as strong oxidizing agents and acids.[5][6] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[5]

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